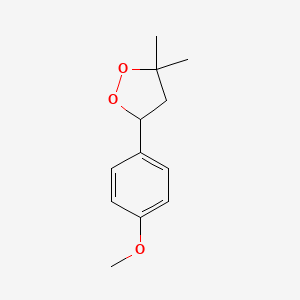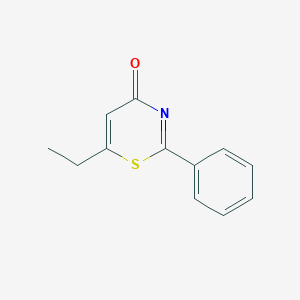![molecular formula C10H16O2Si B14405584 Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane CAS No. 83796-14-9](/img/structure/B14405584.png)
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a furan ring via an ethenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane typically involves the reaction of trimethylsilyl chloride with a furan derivative under specific conditions. One common method includes the use of a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different oxygenated products.
Reduction: The ethenyl linkage can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Oxygenated furans.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane involves its ability to act as a silylating agent. The trimethylsilyl group can stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler compound with similar silylating properties.
Trimethyl{[1-(2-furanyl)ethenyl]oxy}silane: A closely related compound with a different substitution pattern on the furan ring.
Uniqueness
Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane is unique due to the presence of the 5-methylfuran moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
83796-14-9 |
|---|---|
Molekularformel |
C10H16O2Si |
Molekulargewicht |
196.32 g/mol |
IUPAC-Name |
trimethyl-[1-(5-methylfuran-2-yl)ethenoxy]silane |
InChI |
InChI=1S/C10H16O2Si/c1-8-6-7-10(11-8)9(2)12-13(3,4)5/h6-7H,2H2,1,3-5H3 |
InChI-Schlüssel |
OPAKYHGSUFAXJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Phenoxyphenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14405502.png)
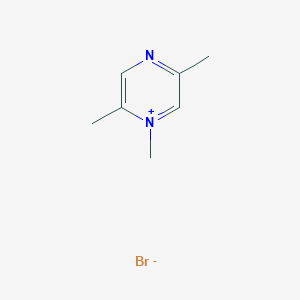
![6-Chloro[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14405515.png)
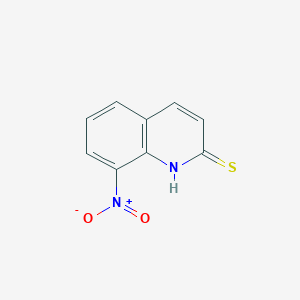
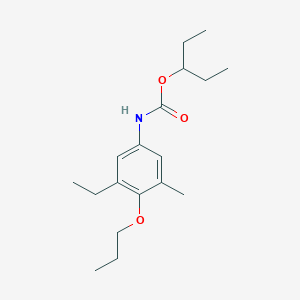
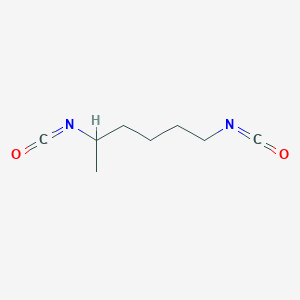
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)

![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
